molecular formula C9H14ClNO B15221016 (R)-3-(1-Aminopropyl)phenol hydrochloride CAS No. 856562-94-2

(R)-3-(1-Aminopropyl)phenol hydrochloride

Cat. No.: B15221016
CAS No.: 856562-94-2
M. Wt: 187.66 g/mol
InChI Key: CITVICROZQBGHJ-SBSPUUFOSA-N
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Description

®-3-(1-Aminopropyl)phenol hydrochloride is a chiral compound with significant importance in various scientific fields It is known for its unique chemical structure, which includes a phenol group and an aminopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Aminopropyl)phenol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a phenol derivative.

    Amination: The phenol derivative undergoes an amination reaction to introduce the aminopropyl group.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for ®-3-(1-Aminopropyl)phenol hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Aminopropyl)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminopropyl group can be reduced to form secondary or tertiary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary and tertiary amines.

    Substitution: Halogenated phenols, nitrophenols, and other substituted phenols.

Scientific Research Applications

®-3-(1-Aminopropyl)phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-(1-Aminopropyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Aminopropyl)phenol hydrochloride
  • 2-(1-Aminopropyl)phenol hydrochloride

Uniqueness

®-3-(1-Aminopropyl)phenol hydrochloride is unique due to its specific chiral configuration and the position of the aminopropyl group on the phenol ring. This configuration can result in distinct biological and chemical properties compared to its isomers.

Properties

CAS No.

856562-94-2

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

3-[(1R)-1-aminopropyl]phenol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-2-9(10)7-4-3-5-8(11)6-7;/h3-6,9,11H,2,10H2,1H3;1H/t9-;/m1./s1

InChI Key

CITVICROZQBGHJ-SBSPUUFOSA-N

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)O)N.Cl

Canonical SMILES

CCC(C1=CC(=CC=C1)O)N.Cl

Origin of Product

United States

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